4-Pentenamide, N-[(2R)-2-phenylpropyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentenamide, N-[(2R)-2-phenylpropyl]- is an organic compound with a unique structure that includes a pentenamide backbone and a phenylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenamide, N-[(2R)-2-phenylpropyl]- typically involves the reaction of 4-pentenoic acid with an appropriate amine, such as (2R)-2-phenylpropylamine. The reaction is usually carried out under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pentenamide, N-[(2R)-2-phenylpropyl]- can undergo various chemical reactions, including:
Oxidation: The double bond in the pentenamide moiety can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amide to an amine.
Substitution: Electrophiles like bromine (Br2) for bromination of the phenyl ring.
Major Products Formed
Epoxides: and from oxidation reactions.
Amines: from reduction reactions.
Brominated derivatives: from substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Pentenamide, N-[(2R)-2-phenylpropyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Pentenamide, N-[(2R)-2-phenylpropyl]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-phenyl-4-pentenamide
- N-methyl-N-phenyl-4-pentenamide
Uniqueness
4-Pentenamide, N-[(2R)-2-phenylpropyl]- is unique due to its specific stereochemistry and the presence of both a pentenamide and a phenylpropyl group. This combination of structural features imparts distinct reactivity and potential biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
834882-87-0 |
---|---|
Molekularformel |
C14H19NO |
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
N-[(2R)-2-phenylpropyl]pent-4-enamide |
InChI |
InChI=1S/C14H19NO/c1-3-4-10-14(16)15-11-12(2)13-8-6-5-7-9-13/h3,5-9,12H,1,4,10-11H2,2H3,(H,15,16)/t12-/m0/s1 |
InChI-Schlüssel |
IMVBSUJEBFBDGZ-LBPRGKRZSA-N |
Isomerische SMILES |
C[C@@H](CNC(=O)CCC=C)C1=CC=CC=C1 |
Kanonische SMILES |
CC(CNC(=O)CCC=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.